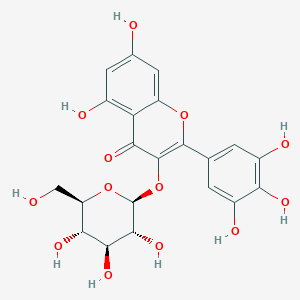

Myricetin 3-O-Glucoside

Descripción

myricetin 3-O-beta-D-glucopyranoside has been reported in Camellia sinensis, Combretum micranthum, and other organisms with data available.

Myricetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-LIBJPBHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941668 | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-12-6 | |

| Record name | Myricetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomericitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Myricetin 3-O-Glucoside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycoside of myricetin, meaning it is composed of a myricetin aglycone linked to a glucose sugar moiety. This modification often enhances the solubility and bioavailability of the parent flavonoid. Found in various fruits, vegetables, and medicinal plants, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, along with detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, also known as Myricetin 3-β-D-glucopyranoside, possesses a characteristic flavonoid backbone with a glucose molecule attached at the 3-position of the C ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[1] |

| SMILES String | C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1] |

| InChI Key | FOHXFLPXBUAOJM-LIBJPBHASA-N[2][3] |

| CAS Number | 19833-12-6[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₁₃[1][3] |

| Molecular Weight | 480.38 g/mol [3][5] |

| Appearance | Powder[3] |

| Melting Point | 275-277 °C |

| Solubility | Slightly soluble in water; Soluble in DMSO and polar organic solvents like methanol and ethanol.[6][7] |

| UV-Vis λmax | 268, 353 nm (in Hakmeitau beans)[4] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities that are of significant interest for drug development. Much of the understanding of its mechanisms is derived from studies on its aglycone, myricetin.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.

Table 3: In Vitro Antioxidant Activity of Myricetin Glycosides

| Assay | Compound | IC₅₀ Value (µg/mL) |

| DPPH Radical Scavenging | n-butanol fraction containing Myricetin-3-O-glucoside | 18.14 ± 0.18 |

| ABTS Radical Scavenging | n-butanol fraction containing Myricetin-3-O-glucoside | 43.76 ± 2.38 |

| FRAP (Ferric Reducing Antioxidant Power) | n-butanol fraction containing Myricetin-3-O-glucoside | 46.99 ± 2.10 |

| DPPH Radical Scavenging | Myricetin-3-O-rhamnoside | 1.4 |

| Lipid Peroxidation Inhibition | Myricetin-3-O-galactoside | 160 |

| Lipid Peroxidation Inhibition | Myricetin-3-O-rhamnoside | 220 |

Note: Data for fractions containing Myricetin-3-O-glucoside are from a study on Pentaclethra macrophylla stem bark.[2] Data for other glycosides are provided for comparison.

Anti-inflammatory Activity

Myricetin and its glycosides have demonstrated significant anti-inflammatory effects. The proposed mechanisms of action, primarily studied for myricetin, involve the modulation of key inflammatory signaling pathways. Myricetin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β) by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is often achieved through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[9]

Myricetin-3-O-β-D-glucuronide, a related compound, has been shown to be a potent inhibitor of COX-1, COX-2, and 5-lipoxygenase (5-LOX).[10]

Table 4: Anti-inflammatory Activity of a Myricetin Glycoside (Myricetin-3-O-β-D-glucuronide)

| Target | IC₅₀ Value (µM) |

| COX-1 (intact cell) | 0.5 |

| COX-1 (isolated enzyme) | 10 |

| COX-2 (isolated enzyme) | 8 |

| 5-LOX (RBL-1 cells) | 0.1 |

| 5-LOX (PMNL) | 2.2 |

Anticancer Activity

The anticancer potential of myricetin, the aglycone of this compound, has been extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). The primary mechanisms involve the modulation of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways.[11]

Table 5: Anticancer Activity (IC₅₀) of Myricetin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| HeLa | Cervical Cancer | 22.70 (as µg/mL) |

| T47D | Breast Cancer | 51.43 (as µg/mL) |

| HT-29 | Colon Cancer | 47.6 ± 2.3 |

| Caco-2 | Colon Cancer | 88.4 ± 3.4 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 114.75 (at 72h) |

| MCF-7 | Breast Cancer | 54 |

| SMMC-7721 (48h) | Hepatocellular Carcinoma | < 163.9 |

| Hep3B (48h) | Hepatocellular Carcinoma | < 163.9 |

Note: The IC₅₀ values presented are for the aglycone, myricetin.[2][4][12][13] Data for this compound is limited.

Experimental Protocols

Isolation and Purification of this compound from Acacia mearnsii Leaves[14]

This protocol describes a general workflow for the isolation and purification of this compound.

References

- 1. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]

- 6. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources of Myricetin 3-O-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-glucoside is a naturally occurring flavonol glycoside, a class of polyphenolic compounds widely distributed in the plant kingdom. As a glycosidic form of myricetin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of the key signaling pathways modulated by its aglycone, myricetin.

Natural Sources of this compound

This compound is found in a variety of plants, often alongside its aglycone, myricetin, and other related glycosides. The concentration of this specific compound can vary significantly depending on the plant species, part of the plant, geographical location, and harvesting time. Berries, certain leafy vegetables, and medicinal plants are particularly rich sources.

Myricetin and its glycosides are prevalent in families such as Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae[1]. While many studies report the total myricetin content after hydrolysis of its glycosides, several sources have specifically identified and quantified this compound.

Identified natural sources include:

-

Berries: Various berries are known to contain myricetin and its glycosides. While specific quantification for the 3-O-glucoside is not always provided, berries like blackcurrant (Ribes nigrum), common grape (Vitis vinifera), and highbush blueberry (Vaccinium corymbosum) are known sources of myricetin glycosides[2].

-

Acacia mearnsii (Black Wattle): The leaves of Acacia mearnsii have been identified as a rich source of both myricitrin (myricetin-3-O-rhamnoside) and this compound[3][4][5].

-

Cercis siliquastrum (Judas Tree): The leaves and flowers of this plant contain this compound, alongside other flavonoids like myricetin 3-O-rhamnoside[3].

-

Tibouchina paratropica: This plant is a known source of this compound[6][7].

-

Hakmeitau Beans: These beans also contain this compound[6][7].

-

Syzygium malaccense (Malay Apple): This plant from the Myrtaceae family is another identified source of this compound[8].

Quantitative Data

The following table summarizes the quantitative data available for this compound and its aglycone, myricetin, in various natural sources. It is important to note that the quantification of the aglycone often involves the hydrolysis of its glycosidic forms, including the 3-O-glucoside.

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Acacia mearnsii | Leaves | This compound | >95% purity achieved from extract | |

| Passiflora incarnata | Aerial parts (dried) | Myricetin (aglycone) | 0.045% w/w | |

| Berries (general) | Fruit | Myricetin (aglycone) | 14-142 mg/kg fresh weight in various berries | [9] |

| Blackcurrant (Ribes nigrum) | Fruit | Myricetin (aglycone) | High content reported | [9] |

| Crowberry (Empetrum nigrum) | Fruit | Myricetin (aglycone) | High content reported | [9] |

| Cranberry (Vaccinium oxycoccos) | Fruit | Myricetin (aglycone) | High content reported | [9] |

| Grapes (Vitis vinifera) | Fruit | Myricetin (aglycone) | Present | [10] |

| Onions, Kale | Vegetable | Myricetin (aglycone) | High levels reported | [10] |

Experimental Protocols

The isolation and quantification of this compound from plant materials typically involve extraction, chromatographic separation, and spectroscopic analysis. The following is a detailed methodology adapted from studies on Acacia mearnsii leaves, which provides a robust framework for researchers.

Extraction of Flavonoids

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Ultrasonic-Assisted Extraction:

-

Mix 1 kg of the dried powder with 40 L of 80% aqueous methanol.

-

Perform extraction using an ultrasonic cleaner at 60°C for 75 minutes.

-

Repeat the extraction process twice.

-

Filter the resulting solution and concentrate it under reduced pressure to obtain the crude extract[5].

-

Chromatographic Separation and Purification

This multi-step process is designed to isolate this compound from the complex crude extract.

-

Solvent Partitioning:

-

Fractionate the crude methanolic extract sequentially with petroleum ether, dichloromethane, and ethyl acetate to separate compounds based on polarity[4]. This compound will likely be concentrated in the more polar fractions.

-

-

Macroporous Adsorbent Resin Column Chromatography:

-

Sephadex LH-20 Column Chromatography:

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Perform the final purification of the fractions containing this compound using preparative RP-HPLC.

-

A typical system would utilize a C18 column with a gradient elution of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).

-

The specific gradient conditions should be optimized based on the analytical HPLC profile of the fraction.

-

Structural Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified compound using an analytical RP-HPLC system with a C18 column.

-

A common mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.

-

Detection is typically performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the compound, which for this compound shows characteristic absorption maxima.

-

-

Mass Spectrometry (MS):

-

Confirm the molecular weight and fragmentation pattern of the isolated compound using Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion MS. The expected molecular weight for this compound (C21H20O13) is approximately 480.38 g/mol [8].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For unambiguous structural elucidation, perform 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the purified compound. This will confirm the structure of the myricetin backbone and the position and identity of the glucoside moiety.

-

-

Quantification:

-

Quantify the amount of this compound in the crude extract and purified fractions using a validated HPLC method with an external standard of purified and authenticated this compound.

-

Signaling Pathways Modulated by Myricetin (Aglycone)

While research on the specific signaling pathways modulated by this compound is still emerging, extensive studies on its aglycone, myricetin, provide valuable insights into its potential biological activities. It is hypothesized that this compound may be hydrolyzed to myricetin in vivo to exert its effects. The following diagrams illustrate key signaling pathways influenced by myricetin.

Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Myricetin's modulation of the RAF/MEK/ERK (MAPK) signaling cascade.

Caption: Myricetin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with potential applications in drug development and as a nutraceutical. This guide has outlined its primary natural sources, provided a detailed experimental framework for its isolation and quantification, and illustrated the key signaling pathways influenced by its aglycone, myricetin. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound itself. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of natural product chemistry and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Myricetin Amplifies Glucose–Stimulated Insulin Secretion via the cAMP-PKA-Epac-2 Signaling Cascade [mdpi.com]

- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. foodstruct.com [foodstruct.com]

Biosynthesis of Myricetin 3-O-Glucoside in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a flavonol with significant antioxidant and potential therapeutic properties, and its glycosylated form, myricetin 3-O-glucoside, are important secondary metabolites in a variety of plants. Understanding the biosynthesis of these compounds is crucial for their targeted production and extraction for pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailed experimental protocols for its study, and quantitative data to support research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The core pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton, followed by hydroxylation and finally glycosylation.

The key enzymes involved in this pathway are:

-

Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are critical for determining the hydroxylation pattern of the B-ring. F3'H hydroxylates dihydrokaempferol to dihydroquercetin, and F3'5'H further hydroxylates dihydroquercetin to dihydromyricetin.[1][2]

-

Flavonol Synthase (FLS): Catalyzes the oxidation of dihydromyricetin to myricetin.[3]

-

UDP-glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of myricetin to form this compound.

Quantitative Data

The efficiency of the biosynthetic pathway can be assessed by examining the kinetic properties of the enzymes involved and the concentration of the final product in various plant tissues.

Table 1: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.33 pkat/mg | [4] |

| Chalcone Isomerase (CHI) | Deschampsia antarctica | Naringenin chalcone | 15.3 ± 1.5 | 1.3 s-1 | [5] |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | 1.25 pkat/mg | [6] |

| Flavonol Synthase (FLS) | Ornithogalum caudatum | Dihydroquercetin | 25.8 ± 2.1 | 1.28 µmol/min/mg | [7] |

Table 2: Concentration of Myricetin and this compound in Various Plant Sources

| Plant Species | Tissue | Compound | Concentration | Reference |

| Vigna subterrania | Seed | Myricetin | 1800 mg/g | [8] |

| Lycium barbarum L. | Fruit | Myricetin | 57.2 mg/g | [8] |

| Limonium sinense | Aerial parts (dry) | Myricetin | 188 mg/kg | [8] |

| Limonium sinense | Aerial parts (dry) | Myricetin 3-O-α-rhamnopyranoside | 309 mg/kg | [8] |

| Limonium sinense | Aerial parts (dry) | Myricetin 3-O-β-galactopyranoside | 63 mg/kg | [8] |

| Vaccinium myrtillus (Bilberry) | Fruit | This compound | ~150 µg/g DW | [9] |

| Blackcurrant | Fruit | This compound | Present | |

| Common Grape | Fruit | This compound | Present |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound biosynthesis.

This protocol describes a general method for extracting flavonoids from plant tissues.

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction: a. Weigh approximately 500 mg of powdered tissue into a centrifuge tube. b. Add 10 mL of 70% methanol. c. Sonicate in an ultrasonic water bath at 80°C for 5 hours.[10] d. Centrifuge the extract at 3000 rpm for 10 minutes. e. Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

This protocol provides a method for the separation and quantification of this compound.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 µm).[11]

-

Mobile Phase:

-

Gradient Elution:

-

0 min: 30% B

-

20 min: 70% B

-

22 min: 100% B

-

30 min: 100% B[11]

-

-

Flow Rate: 0.25 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Injection Volume: 4 µL.[11]

-

Detection: 365 nm.[11]

-

Quantification: Create a standard curve using a certified reference standard of this compound.

3.3.1. Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture (250 µL total volume):

-

Incubation: Incubate the reaction mixture at 30°C for 50 minutes.

-

Termination: Stop the reaction by adding 20 µL of 20% HCl.

-

Extraction: Extract the product with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis.

3.3.2. Chalcone Isomerase (CHI) Activity Assay

This assay monitors the conversion of naringenin chalcone to naringenin.

-

Reaction Mixture (200 µL total volume):

-

175 µL of Tris-HCl buffer (100 mM, pH 7.6)

-

20 µL of purified recombinant CHI protein (0.5 µg/µL)

-

5 µL of naringenin chalcone (5 mM) as substrate[14]

-

-

Incubation: Incubate at 30°C for 2 minutes.[14]

-

Termination and Extraction: Add 200 µL of ethyl acetate, vortex, and centrifuge.[14]

-

Analysis: Analyze the supernatant by HPLC.

3.3.3. UDP-Glycosyltransferase (UGT) Activity Assay for Myricetin 3-O-Glucosylation

This protocol is adapted from general UGT assays and is specific for myricetin.

-

Reaction Mixture (50 µL total volume):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

100 µM Myricetin (dissolved in DMSO)

-

500 µM UDP-glucose

-

10 µg of purified UGT enzyme

-

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 50 µL of methanol.

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC to quantify the formation of this compound.

This protocol outlines the steps for analyzing the expression levels of genes involved in myricetin biosynthesis.

-

RNA Extraction: Extract total RNA from plant tissues using a suitable kit or the Trizol method.[1] Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[1]

-

qPCR Reaction (20 µL total volume):

-

10 µL SYBR® Green Real-time PCR Master Mix

-

1 µL cDNA template

-

0.8 µM of each forward and reverse primer

-

7.4 µL nuclease-free water[11]

-

-

Cycling Conditions (example):

-

Initial denaturation: 95°C for 1 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 30 s[11]

-

-

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative gene expression, normalizing to a validated reference gene (e.g., Actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding.

References

- 1. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of two flavonol synthases with iron-independent flavanone 3-hydroxylase activity from Ornithogalum caudatum Jacq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Myricetin 3-O-Glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid, a glycoside derivative of myricetin, found in various plants. As a member of the flavonol class, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and associated experimental methodologies for this compound.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 19833-12-6 |

| Molecular Formula | C₂₁H₂₀O₁₃ |

| Molecular Weight | 480.38 g/mol |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound is a potent free radical scavenger. Its antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The antioxidant activity of flavonoids like this compound is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The anti-inflammatory effects are largely mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, this compound can reduce the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Myricetin and its derivatives.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only DPPH and methanol is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the inflammatory response in a cell-based model.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

LPS (Lipopolysaccharide)

-

This compound

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Western Blot Analysis of MAPK Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins in the MAPK signaling pathway.

Materials:

-

RAW 264.7 cells treated as in the anti-inflammatory assay

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA protein assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Data Summary

The following table summarizes some of the reported quantitative data for the biological activities of Myricetin and its glycosides. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions.

| Assay | Target/Cell Line | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | - | ~5-15 µM | Varies by study |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells (Nitric Oxide Production) | ~10-50 µM | Varies by study |

| Cytotoxicity | Various Cancer Cell Lines | Varies widely | Varies by study |

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways like MAPK and NF-κB underscores its potential for further investigation in the development of novel therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Myricetin Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes findings on Myricetin and its various glycosides (e.g., Myricetin 3-O-β-d-galactopyranoside) to provide a comprehensive overview of the likely anti-inflammatory mechanisms of Myricetin 3-O-Glucoside. Data specific to the 3-O-Glucoside form is limited in the available literature; therefore, data from closely related compounds is used to illustrate the core biological activities.

Introduction

Myricetin, a naturally occurring flavonol found in numerous plants, is well-documented for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its glycosidic forms, such as this compound, are often more bioavailable and are of significant interest in pharmacology.[3] Inflammation is a critical biological response, but its dysregulation contributes to chronic diseases. Key inflammatory pathways involve the activation of transcription factors like NF-κB, the MAP kinase cascade, and the assembly of the NLRP3 inflammasome, leading to the production of pro-inflammatory mediators including cytokines (TNF-α, IL-6), and enzymes like COX-2 and iNOS.[4][5] This guide details the in vitro evidence for the anti-inflammatory effects of Myricetin glycosides, focusing on their mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

Myricetin and its derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.

Myricetin has been shown to significantly suppress the NF-κB signaling pathway. It achieves this primarily by preventing the phosphorylation of IκBα, thereby inhibiting its degradation and blocking the nuclear translocation of the active p65 subunit.[6][7]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation. The primary MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, including transcription factors like AP-1, which in turn promote the expression of inflammatory mediators.

Studies on Myricetin and its glycosides, such as Myricetin 3-O-β-d-galactopyranoside (M3G), show potent inhibitory effects on this pathway. M3G has been observed to suppress the UVA-induced phosphorylation of p38, JNK, and ERK in human keratinocytes, thereby downregulating the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[8]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune system by responding to cellular danger signals.[9] Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.

Myricetin has been identified as a potent inhibitor of NLRP3 inflammasome activation.[10][11] Its mechanism involves two key actions: it promotes the ROS-independent ubiquitination of NLRP3, marking it for degradation, and it reduces the ROS-dependent ubiquitination of the adaptor protein ASC, which disrupts the assembly of the inflammasome complex and inhibits ASC oligomerization.[10][12] This dual action effectively shuts down the production of mature IL-1β and IL-18.

References

- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journalajrb.com [journalajrb.com]

- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myricetin alleviated immunologic contact urticaria and mast cell degranulation via the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]

- 9. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myricetin inhibits NLRP3 inflammasome activation via reduction of ROS-dependent ubiquitination of ASC and promotion of ROS-independent NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Myricetin inhibits NLRP3 inflammasome activation via reduction of ROS‐dependent ubiquitination of ASC and promotion of ROS‐independent NLRP3 ubiquitination | Semantic Scholar [semanticscholar.org]

Antimicrobial Spectrum of Myricetin 3-O-Glucoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-Glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of this compound and its aglycone, myricetin. While specific quantitative data for the glucoside form remains somewhat limited in publicly available research, this document compiles and presents the existing data for myricetin and its derivatives to serve as a foundational resource. This guide includes detailed experimental protocols for key antimicrobial assays, quantitative data on its activity against a range of microorganisms, and visualizations of putative signaling pathways involved in its mechanism of action. The information is intended to support further research and development of this compound as a potential antimicrobial agent.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. Among these, myricetin and its glycosides have been the subject of numerous studies for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound, a specific glycosidic form of myricetin, is found in various dietary sources and medicinal plants. The attachment of a glucose moiety can influence the bioavailability and biological activity of the parent flavonoid. This guide focuses on the antimicrobial spectrum of this compound, providing a consolidated resource for researchers in the field of natural product drug discovery.

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of myricetin and its derivatives. It is important to note that much of the available data pertains to the aglycone form, myricetin. This information is presented to infer the potential antimicrobial activity of this compound.

Antibacterial Activity

Myricetin has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy.

| Bacterium | Strain | Compound | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | ATCC 9027 | Myricetin | 512 | [1] |

| Pseudomonas aeruginosa | PA01 (Resistant) | Myricetin | 512 | [1] |

| Pseudomonas aeruginosa | PA02 (Resistant) | Myricetin | 512 | [1] |

| Pseudomonas aeruginosa | PA03 (Resistant) | Myricetin | 512 | [1] |

| Pseudomonas aeruginosa | PA04 (Resistant) | Myricetin | 1024 | [1] |

| Helicobacter pylori | J99 | Myricetin | 160 | [2] |

| Helicobacter pylori | Tx30a | Myricetin | 160 | [2] |

| Staphylococcus aureus | MRSA | Myricetin | Not specified | [3] |

| Staphylococcus aureus | VISA | Myricetin | Not specified | [3] |

| Escherichia coli | - | Myricetin | <15.0 (24h) | [4] |

| Salmonella paratyphi | - | Myricetin | <15.0 (24h) | [4] |

| Salmonella cholerasuis | - | Myricetin | <20.0 (24h) | [4] |

| Salmonella enteritidis | - | Myricetin | <10.0 (24h) | [4] |

| Mycobacterium tuberculosis | - | Myricetin | 50 | [4] |

| Xanthomonas axonopodis pv. citri | - | Myricetin Derivative (L18) | 16.9 (EC50) | [5] |

| Pseudomonas syringae pv. actinidiae | - | Myricetin Derivative (L18) | 29.7 (EC50) | [5] |

| Xanthomonas oryzae pv. oryzae | - | Myricetin Derivative (L18) | 22.1 (EC50) | [5] |

Antifungal Activity

Myricetin and its derivatives have also shown promise as antifungal agents, particularly against Candida species.

| Fungus | Strain | Compound | MIC (µg/mL) | Reference |

| Candida albicans | SC5314 | Myricetin | 20 | [6] |

| Candida glabrata | ATCC 2001 | Myricetin | 1.3 | [6] |

| Candida krusei | ATCC 6258 | Myricetin | 5 | [6] |

| Candida parapsilosis | ATCC 22019 | Myricetin | 5 | [6] |

| Candida albicans | - | Myricetin-3-O-rhamnoside | 93.8 | [7] |

| Candida tropicalis | - | Myricetin-3-O-rhamnoside | 93.8 | [7] |

| Candida species | - | Myricetin | 40-640 (MIC50) | [8] |

Antiviral Activity

The antiviral potential of myricetin and its glycosides has been investigated against a variety of viruses.

| Virus | Cell Line | Compound | IC50 / EC50 | Reference |

| Pseudorabies virus (PRV) | - | Myricetin | 42.69 µM (IC50) | [9] |

| SARS-CoV-2 Mpro | - | Myricetin | 3.684 µM (IC50) | [10] |

| Chikungunya virus (CHIKV) | BHK-21 | Myricetin 3-rhamnoside | 49.11 µg/mL (EC50) | [11] |

| Chikungunya virus (CHIKV) | BHK-21 | Myricetin 3-(6-rhamnosylgalactoside) | 22.43 µg/mL (EC50) | [11] |

| HIV-1 Reverse Transcriptase | - | Myricetin | 7.6 µM (IC50) | [12] |

| HIV-1 Reverse Transcriptase | - | Myricetin 3-rhamnoside | 10.6 µM (IC50) | [12] |

| HIV-1 Reverse Transcriptase | - | Myricetin 3-(6-rhamnosylgalactoside) | 13.8 µM (IC50) | [12] |

Antiprotozoal Activity

Myricetin and its glycosides have demonstrated activity against protozoan parasites. Although direct quantitative data for this compound is sparse, its anti-leishmanial activity has been noted.[13]

| Protozoan | Compound | IC50 (µM) | Reference |

| Trypanosoma brucei | Myricetin | 5.71 | [14] |

| Trypanosoma brucei | Quercetin | 7.52 | [14] |

| Leishmania spp. | This compound | Activity noted, no IC50 provided | [13] |

Mechanisms of Action & Signaling Pathways

The antimicrobial activity of myricetin and its glycosides is likely multifaceted, involving various mechanisms that disrupt microbial growth and survival.

Bacterial Mechanisms

-

Cell Membrane Disruption: Myricetin can interfere with the integrity of bacterial cell membranes, leading to the leakage of intracellular components and eventual cell death.

-

Enzyme Inhibition: It has been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[4]

-

Biofilm Inhibition: Myricetin can inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics. It has been shown to interfere with curli-dependent biofilm formation in E. coli.[4]

-

Interference with Signaling Pathways: In Pseudomonas aeruginosa, myricetin has been found to interfere with the FimX-mediated c-di-GMP signaling pathway, which is crucial for biofilm formation and motility.[15]

Antifungal Mechanisms

-

Cell Wall and Membrane Disruption: Myricetin has been demonstrated to disturb the cell wall integrity and increase the membrane permeability of Candida albicans.[6][16] This can lead to osmotic instability and cell lysis.

-

Inhibition of Ergosterol Synthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function. While not directly demonstrated for this compound, flavonoids can interfere with this pathway.

Antiviral Mechanisms

-

Inhibition of Viral Entry and Replication: Myricetin can inhibit various stages of the viral life cycle. For instance, it has been shown to have a direct virus-killing effect and inhibit the adsorption, penetration, and replication of the pseudorabies virus.[9]

-

Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes. Myricetin and its glycosides have been shown to inhibit HIV-1 reverse transcriptase.[12] It also inhibits the SARS-CoV-2 main protease (Mpro).[10]

-

Interference with Host Signaling Pathways: Myricetin may also exert its antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the antimicrobial spectrum of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

This compound stock solution of known concentration

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

-

Vehicle control (solvent used to dissolve the compound)

-

Incubator

Procedure:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

-

Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the standardized microbial suspension to each well, except for the negative control wells.

-

Include a positive control (a known antimicrobial agent) and a vehicle control in separate rows.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Growth can also be assessed using a spectrophotometer to measure optical density or by adding a growth indicator like resazurin.

Disk Diffusion Assay

This assay assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks

-

Microorganism suspension (0.5 McFarland standard)

-

This compound solution of known concentration

-

Positive and negative control disks

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Prepare a lawn of the test microorganism by evenly spreading the standardized suspension over the entire surface of the agar plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

-

Place positive and negative control disks on the same plate.

-

Incubate the plate under appropriate conditions.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

-

Flasks or tubes with sterile growth medium

-

Microorganism suspension

-

This compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

-

Growth control (no antimicrobial agent)

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

-

Prepare flasks containing the growth medium and the desired concentrations of this compound. Include a growth control flask without the compound.

-

Inoculate each flask with the microorganism to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Incubate the flasks at the appropriate temperature with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the withdrawn samples in a sterile diluent.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for antimicrobial screening and a putative signaling pathway that may be affected by this compound.

References

- 1. Myricetin Potentiates Antibiotics Against Resistant Pseudomonas aeruginosa by Disrupting Biofilm Formation and Inhibiting Motility Through FimX-Mediated c-di-GMP Signaling Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin as an Antivirulence Compound Interfering with a Morphological Transformation into Coccoid Forms and Potentiating Activity of Antibiotics against Helicobacter pylori [mdpi.com]

- 3. The antivirulence compound myricetin possesses remarkable synergistic effect with antibacterials upon multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network [mdpi.com]

- 9. Frontiers | Myricetin inhibits pseudorabies virus infection through direct inactivation and activating host antiviral defense [frontiersin.org]

- 10. Frontiers | Myricetin Inhibits SARS-CoV-2 Viral Replication by Targeting Mpro and Ameliorates Pulmonary Inflammation [frontiersin.org]

- 11. Antiviral activity of myricetin glycosylated compounds isolated from Marcetia taxifolia against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the glycosyl moiety of myricetin derivatives in anti-HIV-1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Proposed Mechanism for the Antitrypanosomal Activity of Quercetin and Myricetin Isolated from Hypericum afrum Lam.: Phytochemistry, In Vitro Testing and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricetin 3-O-Glucoside: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavonol, myricetin, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its molecular interactions and effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These effects are mediated through the modulation of complex intracellular signaling cascades. While much of the detailed mechanistic work has been conducted on its aglycone, myricetin, these findings provide a foundational understanding of the potential activities of the glycoside form.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the degradation of the inhibitor of κBα (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][2][3]

Additionally, Myricetin 3-O-glucuronide, a related compound, has been shown to inhibit COX-1 and COX-2 enzymes directly.[4]

References

- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid myricetin inhibits TNF-α-stimulated production of inflammatory mediators by suppressing the Akt, mTOR and NF-κB pathways in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Myricetin Glycosides in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Myricetin 3-O-Glucoside and its related glycosidic forms in various preclinical animal models. Myricetin, a naturally occurring flavonoid, and its glycosides have garnered significant interest for their therapeutic potential, primarily attributed to their anti-inflammatory, neuroprotective, and antioxidant properties.[1][2][3] This document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development.

Neuroprotective Effects in Cerebral Ischemia

This compound (M3GLS) has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia. Studies show that pretreatment with M3GLS can effectively reduce brain injury by inhibiting inflammatory cytokines and modulating apoptotic pathways.[1]

Quantitative Efficacy Data

| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | This compound (Dosage not specified) | - Significantly reduced infarct volume compared to vehicle-treated group (p < 0.05).- Significantly suppressed protein expressions of TNF-α, IL-6, and IL-1β.- Reversed the downregulation of Bcl-2 and reduced the upregulation of Bax protein levels (p < 0.05).- Significantly increased the population of Nissl bodies and improved neurologic scores (p < 0.05). | [1] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a standard method for inducing focal cerebral ischemia that mimics human ischemic stroke.[2][4]

-

Animal Preparation : Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with 10% chloral hydrate (350-400 mg/kg, i.p.).[1][4] Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.[5]

-

Surgical Procedure :

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed and isolated.[4]

-

The ECA is ligated and dissected distally. A small opening is made in the ECA stump.[4]

-

A 4-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), approximately 18-20 mm from the carotid bifurcation.[2]

-

Occlusion is maintained for a specified period (e.g., 1.5-2 hours) before the filament is withdrawn to allow for reperfusion.[4] The sham group undergoes the same procedure without the filament insertion.

-

-

Administration of Test Compound : this compound is administered as a pretreatment before the induction of ischemia.[1]

-

Outcome Assessment :

-

Neurological Scoring : Post-surgery, neurological deficits are assessed using a standardized scoring system that evaluates motor, sensory, and reflex functions.[1]

-

Infarct Volume Measurement : After a set reperfusion period (e.g., 24 hours), rats are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains unstained (white).[1][2]

-

Biochemical Analysis : Brain tissues are homogenized to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA and protein expressions (Bcl-2, Bax) by Western blotting.[1]

-

Visualized Experimental Workflow & Signaling Pathway

Anti-inflammatory Effects

A structurally related compound, Myricetin-3-O-beta-D-glucuronide (MGL), has shown potent, dose-dependent anti-inflammatory activity in both acute and chronic animal models of inflammation. Its efficacy is notably high, with an ED50 in the microgram-per-kilogram range.[6]

Quantitative Efficacy Data

| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |

| Male Wistar Rat | Carrageenan-induced Paw Edema (Acute) | MGL (1-300 µg/kg, p.o.) | - Marked, dose-dependent anti-inflammatory effect.- ED50 = 15 µg/kg (compared to Indomethacin ED50 = 10 mg/kg). | [6] |

| Male Wistar Rat | Freund's Adjuvant Arthritis (Chronic) | MGL (150 µg/kg, p.o. for 14 days) | - Paw swelling inhibition: 18.1% (left paw) and 20.6% (right paw).- Comparable to Indomethacin (3 mg/kg): 18.0% (left) and 19.4% (right). | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[7][8]

-

Animal Preparation : Male Wistar rats are used. Food is withheld for several hours before the experiment.

-

Administration of Test Compound : MGL is administered orally (p.o.) at specified doses (e.g., 5, 50, 150 µg/kg) one hour before the carrageenan injection.[6] A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.[6]

-

Induction of Edema : A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7][8]

-

Measurement of Edema : The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 3, and 5 hours) using a plethysmometer.[7] The difference in paw volume before and after the injection indicates the degree of swelling.

-

Data Analysis : The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Experimental Protocol: Adjuvant-Induced Arthritis

This model is used to study chronic inflammation and is considered relevant to human rheumatoid arthritis.[1][9]

-

Animal Preparation : Male Wistar rats are used.

-

Induction of Arthritis : Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind footpad.[1][9]

-

Administration of Test Compound : Daily oral administration of MGL (e.g., 150 µg/kg) begins on the day of adjuvant injection and continues for a set period, such as 14 days.[6]

-

Assessment of Arthritis :

-

Paw Volume : The volume of both hind paws is measured periodically to assess the primary (injected paw) and secondary (non-injected paw) inflammatory responses.

-

Arthritic Score : A visual scoring system is often used to grade the severity of inflammation in each paw based on erythema and swelling.

-

-

Data Analysis : The reduction in paw swelling in the treated group is compared to the adjuvant-only control group to determine the anti-arthritic efficacy.

Visualized Anti-Inflammatory Signaling

Conclusion

The available preclinical data strongly suggest that this compound and related glycosides possess significant therapeutic potential as neuroprotective and anti-inflammatory agents. In vivo studies in established animal models of cerebral ischemia and inflammation demonstrate robust efficacy, often at low doses. The primary mechanisms of action appear to involve the downregulation of pro-inflammatory cytokines, inhibition of key inflammatory enzymes like COX and LOX, and modulation of the Bcl-2/Bax apoptotic pathway.[1][6] These findings provide a solid foundation for further investigation, including dose-optimization, pharmacokinetic studies, and eventual translation into clinical trials for relevant human diseases.

References

- 1. Complete Freund’s adjuvant-induced arthritis in rats [bio-protocol.org]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. 4.4. Establishment of Middle Cerebral Artery Occlusion (MCAO) Rat Model [bio-protocol.org]

- 5. Middle cerebral artery occlusion (MCAO)/reperfusion model [bio-protocol.org]

- 6. chondrex.com [chondrex.com]

- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adjuvant-Induced Arthritis Model [chondrex.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Myricetin 3-O-Glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in various plants. It is known for its potential antioxidant and other pharmacological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development. This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Principle

The method utilizes a C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation and elution of the target analyte. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, ensuring high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A typical gradient could be: 0-5 min: 80% A 5-20 min: Linear gradient to 50% A 20-25 min: Linear gradient to 20% A 25-30 min: Return to 80% A 30-35 min: Equilibration at 80% A |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 20 µL[2] |

| Detection Wavelength | 370 nm[1][2] |

Preparation of Reagents and Standards

-

HPLC Grade Water, Acetonitrile, and Trifluoroacetic acid (TFA)

-

This compound Analytical Standard (≥99% purity) [4]

Preparation of Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve the standard in 100 mL of methanol in a volumetric flask to obtain a concentration of 100 µg/mL.[5]

-

Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions:

-

Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.[6]

-

These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 20 mL of 70% ethanol and extract using ultrasonication for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[6]

-

-

Dilution:

-

Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

-

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in triplicate to generate the calibration curve.

-

Inject 20 µL of the prepared sample solutions in triplicate.

-

After all runs are complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

Table 2: Example Calibration Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 50000 |

| 5 | 250000 |

| 10 | 500000 |

| 20 | 1000000 |

| 50 | 2500000 |

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines.[5]

Table 3: Method Validation Parameters

| Parameter | Typical Value | Description |

| Linearity (R²) | ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Precision (%RSD) | < 2% | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Accuracy (% Recovery) | 98-102% | The closeness of the test results obtained by the method to the true value. |

| Robustness | %RSD < 5% | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5] |

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable, sensitive, and accurate approach for the quantification of this compound in various samples, including plant extracts. The detailed protocol and validation parameters ensure the reproducibility and quality of the analytical results, making it a valuable tool for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

References

- 1. impactfactor.org [impactfactor.org]

- 2. paperso.journal7publish.com [paperso.journal7publish.com]

- 3. researchgate.net [researchgate.net]

- 4. MYRICETIN-3-O-GLUCOSIDE with HPLC | 19833-12-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. academic.oup.com [academic.oup.com]

- 6. phytojournal.com [phytojournal.com]

Application Notes and Protocols: Extraction and Purification of Myricetin 3-O-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonol glycoside, a class of polyphenolic compounds known for a wide range of biological activities. It is the 3-O-glucoside of myricetin. Found in various plants, fruits, and vegetables, this compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] Its presence has been reported in plants such as Acacia mearnsii, Tibouchina paratropica, and in foods like blackcurrants, grapes, and tea.[1][2] The effective extraction and purification of this compound are critical first steps for research into its pharmacological properties and potential drug development.

These application notes provide detailed protocols for the extraction and purification of this compound from natural sources, summarize quantitative data from relevant studies, and illustrate key experimental and biological pathways.

Data Presentation: Natural Sources and Extraction Yields

The selection of a natural source and extraction methodology significantly impacts the final yield and purity of this compound. The following tables summarize data from studies on related compounds to provide a comparative overview.

Table 1: Overview of Natural Sources and Extraction Methodologies for Myricetin and its Glycosides.

| Plant Source | Compound of Interest | Extraction Method | Primary Solvent(s) | Reference |

|---|---|---|---|---|

| Acacia mearnsii leaves | This compound | Ultrasound-Assisted Extraction | 80% Methanol | [2] |

| Madhuca longifolia leaves | Myricetin | Cold Maceration | Ethanol:Water (50:50) | [3] |

| Myrica esculenta leaves | Myricetin | Maceration | Acetone | [4] |

| Black Currant (Ribes nigrum) | Myricetin | Maceration | Methanol with 0.1% TFA | [5] |

| Daebong Persimmon Peel | Myricitrin (Myricetin 3-O-rhamnoside) | Solvent Extraction | Ethanol |[6] |

Table 2: Quantitative Yield and Purity Data from Acacia mearnsii Leaf Extract. [2]

| Fraction | Compound | Yield (% of BFr3 fraction) | Yield (mg/g of crude extract) | Purity (%) |

|---|---|---|---|---|

| W1 | This compound | 7.94% | 1.8 | >95% |

| W3 | Myricitrin | 31.69% | 7.3 | 98.4% |

Note: BFr3 is a refined fraction obtained after initial solvent partitioning and macroporous resin chromatography of the crude extract.[2]

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the multi-step nature of natural product isolation.

Caption: General Workflow for Crude Extract Preparation.

Caption: Comprehensive Purification Cascade.

Experimental Protocols